molecular formula C8H17N3O B6171913 1-(2-methylpropyl)-4-nitrosopiperazine CAS No. 743372-50-1

1-(2-methylpropyl)-4-nitrosopiperazine

Cat. No.: B6171913
CAS No.: 743372-50-1
M. Wt: 171.24 g/mol
InChI Key: WHNXFFIKKJESQD-UHFFFAOYSA-N
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Description

General Overview of N-Nitrosamine Chemistry and Classification

N-nitrosamines are organic compounds characterized by the presence of a nitroso functional group (-N=O) bonded to an amine nitrogen. scholaris.canih.gov The general chemical structure is R₂N-N=O, where R represents an alkyl or aryl group. nih.gov Their formation, a process known as nitrosation, typically occurs when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrous acid (HNO₂), which can form from nitrites under acidic conditions. nih.gov This reaction is a significant concern in various industries, including food processing and pharmaceutical manufacturing, where precursor amines and nitrosating agents may coexist. nih.gov

N-nitrosamines can be classified based on several factors, including their volatility and the structure of the amine precursor. For instance, simple alkyl nitrosamines like N-nitrosodimethylamine (NDMA) are often volatile, while more complex structures can be non-volatile. chemicalbook.com The International Agency for Research on Cancer (IARC) classifies many nitrosamines as probable (Group 2A) or possible (Group 2B) human carcinogens based on extensive animal studies. nih.gov This classification has driven regulatory bodies worldwide to establish stringent control limits for these impurities in consumer products, particularly pharmaceuticals. mdpi.comhsa.gov.sgnih.gov

The Compound 1-(2-Methylpropyl)-4-nitrosopiperazine: Chemical Significance and Research Relevance

This compound is a specific derivative of the N-nitrosopiperazine family. Its structure consists of a piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms, which is nitrosated at the N4 position and substituted with a 2-methylpropyl (isobutyl) group at the N1 position.

Publicly available research specifically dedicated to this compound is limited. However, its chemical significance and research relevance can be inferred from the extensive studies on analogous compounds. Its primary relevance lies in its potential to be an N-nitroso drug substance-related impurity (NDSRI). NDSRIs are a class of nitrosamines that share structural similarity with an active pharmaceutical ingredient (API) or its synthetic precursors and are formed during drug manufacturing or storage. The presence of the piperazine moiety, a common structural motif in many APIs, and the potential for isobutyl-containing reagents or solvents to be used in synthesis create a theoretical pathway for the formation of this specific nitrosamine (B1359907).

The research interest in compounds like this compound is driven by the need to proactively identify and control all potential genotoxic impurities in pharmaceuticals. By studying the formation and properties of a wide range of nitrosamines, including less common ones, scientists can develop more robust risk assessment models and control strategies. The physicochemical properties of the isobutyl group would influence the compound's polarity, volatility, and chromatographic behavior, distinguishing it from other well-studied N-alkyl nitrosopiperazines.

To provide context, the following table compares the molecular formulas and weights of several N-substituted nitrosopiperazines that are subjects of scientific research.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
N-NitrosopiperazineC₄H₉N₃O115.13
1-Methyl-4-nitrosopiperazine (B99963) (MNP)C₅H₁₁N₃O129.16
1-Cyclopentyl-4-nitrosopiperazine (CPNP)C₉H₁₇N₃O183.25
1-Diphenylmethyl-4-nitrosopiperazineC₁₇H₁₉N₃O281.35
1-((4-Chlorophenyl)(phenyl)methyl)-4-nitrosopiperazineC₁₇H₁₈ClN₃O315.80

Data sourced from references chemicalbook.compharmaffiliates.comnih.gov

Evolution of Research Methodologies for N-Nitrosopiperazines

The analytical challenge of detecting and quantifying N-nitrosopiperazines at trace levels has spurred significant evolution in research methodologies. Early methods often lacked the sensitivity and selectivity required to meet increasingly stringent regulatory limits.

The development of hyphenated analytical techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, has been a major advancement. fda.gov.twresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and semi-volatile nitrosamines. chemicalbook.com It offers high selectivity and sensitivity. However, its application can be limited by the thermal instability of some nitrosamines or APIs, which may degrade in the high-temperature GC inlet, potentially creating analytical artifacts. chemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has become the cornerstone for nitrosamine analysis. fda.gov.twresearchgate.net It is applicable to a broader range of nitrosamines, including non-volatile and thermally labile compounds. chemicalbook.com The use of ionization sources like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allows for the effective ionization of these compounds prior to mass analysis. fda.gov.tw LC combined with high-resolution mass spectrometry (LC-HRMS) provides even greater certainty in identification. fda.gov.tw

Specialized Detectors: Before the widespread adoption of MS, the Thermal Energy Analyzer (TEA) was a highly specific and sensitive detector for nitrosamines. It works by pyrolyzing the N-NO bond and detecting the resulting nitric oxide radical. While still used, it has often been superseded by or interfaced with MS for greater confirmatory power. hsa.gov.sg

Sample preparation has also evolved to enhance sensitivity and remove interfering matrix components. Techniques such as solid-phase extraction (SPE), supported liquid extraction (SLE), and various microextraction methods are commonly employed to concentrate the analytes and clean up the sample before instrumental analysis. scholaris.canih.gov The following table summarizes the key analytical techniques used in the study of N-nitrosopiperazines.

TechniquePrinciplePrimary Application/AdvantageLimitations
GC-MS(/MS) Separates compounds based on volatility and boiling point, followed by mass-based detection.Excellent for volatile/semi-volatile nitrosamines; high sensitivity and selectivity.Not suitable for non-volatile or thermally labile compounds; potential for on-instrument artifact formation. chemicalbook.com
LC-MS(/MS) Separates compounds based on polarity, followed by mass-based detection.Broad applicability to nitrosamines of varying polarity and volatility; high sensitivity and specificity. chemicalbook.comfda.gov.twMatrix effects can suppress or enhance ion signals, requiring careful method development and sample cleanup. mdpi.com
LC-HRMS LC coupled with a high-resolution mass analyzer (e.g., Orbitrap, TOF).Provides highly accurate mass measurements for confident identification of unknown nitrosamines. fda.gov.twHigher instrument cost and complexity compared to triple quadrupole MS.
GC-TEA GC separation followed by detection with a Thermal Energy Analyzer.Historically a gold standard due to its high specificity for the nitroso group.Lacks the structural confirmation capabilities of mass spectrometry. hsa.gov.sg

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

743372-50-1

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

1-(2-methylpropyl)-4-nitrosopiperazine

InChI

InChI=1S/C8H17N3O/c1-8(2)7-10-3-5-11(9-12)6-4-10/h8H,3-7H2,1-2H3

InChI Key

WHNXFFIKKJESQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCN(CC1)N=O

Purity

95

Origin of Product

United States

Synthetic Chemistry and Precursor Analysis of 1 2 Methylpropyl 4 Nitrosopiperazine

Chemical Synthesis Pathways for 1-(2-Methylpropyl)-4-nitrosopiperazine

The primary route to this compound involves the direct nitrosation of its secondary amine precursor, 1-(2-methylpropyl)piperazine. This reaction is a specific example of a broader class of reactions involving the nitrosation of secondary amines.

Nitrosation of Piperazine (B1678402) Derivatives: Mechanistic Considerations

The formation of N-nitrosamines from secondary amines like piperazine derivatives is a well-studied reaction. Secondary amines are considered the most reactive precursors for nitrosamine (B1359907) formation, readily converting to their corresponding nitrosamines under relatively mild conditions. nih.gov The central mechanism involves the reaction of the unprotonated secondary amine with a suitable nitrosating agent.

The most common nitrosating agent in a laboratory or industrial setting is nitrous acid (HNO₂), which is typically generated in situ from a salt like sodium nitrite (B80452) (NaNO₂) and a strong acid. The reaction is favored under acidic pH conditions, which facilitate the formation of the active nitrosating species. nih.govresearchgate.net However, the pH must be carefully balanced; very low pH can lead to the protonation of the amine, reducing its nucleophilicity and thus its reactivity towards the nitrosating agent. nih.govresearchgate.net

The key steps in the mechanism are:

Formation of the Nitrosating Agent: In acidic solution, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HONO). Two molecules of HONO can then form dinitrogen trioxide (N₂O₃), a potent nitrosating agent. ccsnorway.com

Electrophilic Attack: The N₂O₃ molecule acts as an electrophile. The lone pair of electrons on the secondary nitrogen atom of the piperazine ring attacks one of the nitrogen atoms of N₂O₃.

Proton Transfer and Elimination: A subsequent proton transfer and elimination of a nitrite ion (NO₂⁻) and a water molecule yields the stable N-nitrosamine product.

Studies on piperazine (PZ) itself have shown that nitrosation can be complex. For instance, in carbon capture systems, CO₂ can accelerate the nitrosation of piperazine by reacting with nitrite to form ONOCO₂⁻, a different nitrosating species. nih.gov The reaction kinetics are often first-order with respect to the amine and the nitrosating agent. researchgate.net

Key Factors in Piperazine Nitrosation

FactorInfluence on ReactionScientific RationaleCitation
pHOptimal range is typically acidic (pH ~3-4). Very low pH decreases the rate.Balances the formation of the active nitrosating agent (e.g., N₂O₃) with the availability of the unprotonated, nucleophilic amine. nih.govresearchgate.net
TemperatureHigher temperatures can increase the reaction rate but may also lead to degradation.Provides the necessary activation energy for the reaction. Controlled temperature is crucial for selectivity. nih.gov
Nitrosating AgentThe specific agent (e.g., N₂O₃, NO₂) affects reactivity and reaction conditions.Different agents have varying electrophilicity and stability. N₂O₃ is a strong nitrosating agent formed from nitrite in acid. ccsnorway.comresearchgate.net
SolventThe polarity and nature of the solvent can influence reaction rates and pathways.Solvents can affect the solubility of reactants and stabilize transition states. nih.gov

Alternative Routes and Synthetic Challenges

While direct nitrosation of 1-(2-methylpropyl)piperazine is the most straightforward pathway, alternative strategies could be envisioned, particularly to overcome specific challenges. One potential alternative, by analogy to the synthesis of 1-nitroso-4-methylpiperazine, involves a two-step process:

Nitrosation of Piperazine: Unsubstituted piperazine is first nitrosated to form 1-nitrosopiperazine (B26205). google.comnih.gov This step must be carefully controlled to minimize the formation of the byproduct 1,4-dinitrosopiperazine (B30178). researchgate.netgoogle.com

Alkylation: The resulting 1-nitrosopiperazine is then alkylated at the N4 position with an appropriate isobutyl-containing electrophile (e.g., isobutyl bromide) to yield the final product.

A primary challenge in any nitrosopiperazine synthesis is the potential for over-nitrosation. The piperazine ring has two secondary amine groups, and the formation of 1,4-dinitrosopiperazine is a common side reaction. researchgate.net Controlling the stoichiometry of the nitrosating agent is therefore critical. The purification of the final product from unreacted starting materials and the dinitroso- byproduct often requires chromatographic techniques or vacuum distillation. google.com Another challenge is the inherent risk associated with nitrosamines, which necessitates careful handling and containment during synthesis and purification.

Precursor Identification and Characterization in Nitrosopiperazine Formation

The successful and controlled synthesis of this compound depends entirely on the quality and analysis of its precursors.

Analysis of Secondary Amine Precursors

The direct precursor to the target compound is 1-(2-methylpropyl)piperazine . This secondary amine is the substrate upon which the nitroso group is introduced. Its identity, purity, and concentration must be accurately determined before its use in synthesis.

Characterization of this precursor typically involves a combination of spectroscopic and chromatographic methods.

Mass Spectrometry (MS): Used to confirm the molecular weight of the precursor. For 1-(2-methylpropyl)piperazine, the expected mass for the protonated molecule [M+H]⁺ would be approximately 143.15 m/z. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of the isobutyl group to the piperazine ring and ensuring the absence of isomeric impurities.

Gas Chromatography (GC) or Liquid Chromatography (LC): These techniques are used to assess the purity of the amine precursor, separating it from any residual starting materials from its own synthesis or other contaminants.

Properties of Precursor: 1-(2-Methylpropyl)piperazine

PropertyValueCitation
Molecular FormulaC₈H₁₈N₂ uni.lu
Molecular Weight142.24 g/mol uni.lu
Monoisotopic Mass142.146999 Da uni.lu
Predicted XlogP0.9 uni.lu
SMILESCC(C)CN1CCNCC1 uni.lu

Characterization of Nitrosating Agent Sources

The nitrosating agent is the other critical reactant. Its source and reactivity dictate the conditions required for the synthesis. Nitrosating agents can arise from various sources, which is a significant concern in the pharmaceutical industry where they can form as impurities. researchgate.netmdpi.com

Common sources and their characteristics include:

Sodium Nitrite (NaNO₂): This is the most common laboratory source. It is a stable salt that generates nitrous acid (HNO₂) when treated with acid. The concentration and purity of the nitrite solution are critical for stoichiometric control. researchgate.net

Nitrogen Oxides (NOx): Gases like dinitrogen trioxide (N₂O₃) and nitrogen dioxide (NO₂) are potent nitrosating agents. researchgate.net N₂O₃ can form from the equilibrium of NO and NO₂ and is a direct nitrosating agent for amines. researchgate.net These are often encountered as impurities in industrial settings or specific chemical processes. researchgate.net

Organic Nitrites: Alkyl nitrites can also serve as nitrosating agents, though they are less common for this type of synthesis.

The characterization of these agents often involves titration methods to determine the concentration of nitrite in a solution or specialized analytical techniques for detecting trace levels of nitrogen oxides. The choice of nitrosating agent and the ability to control its introduction into the reaction mixture are paramount for achieving a high yield of the desired monosubstituted product and minimizing byproducts. nih.govresearchgate.net

Formation Mechanisms of N Nitrosopiperazines

Chemical Kinetics and Thermodynamics of Nitrosation Reactions

The speed and favorability of nitrosation reactions are dictated by fundamental principles of chemical kinetics and thermodynamics. The process generally involves the reaction of a secondary amine's nucleophilic nitrogen with an electrophilic nitrosating agent. wikipedia.org

The most common pathway for the formation of N-nitrosamines is through acid-catalyzed nitrosation. libretexts.org In this process, a strong acid reacts with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), to form nitrous acid (HNO₂). nih.govlibretexts.org The nitrous acid is then protonated to form the highly reactive nitrosonium ion (NO⁺), a potent electrophile. wikipedia.orglibretexts.org

The general reaction is as follows: NO₂⁻ + 2 H⁺ ⇌ NO⁺ + H₂O wikipedia.org

A secondary amine, such as 1-(2-methylpropyl)piperazine, then attacks the nitrosonium ion with its nucleophilic nitrogen atom, leading to the formation of the corresponding N-nitrosopiperazine after deprotonation. wikipedia.org

R₂NH + NO⁺ → R₂N-NO + H⁺ (where R₂NH is the piperazine (B1678402) derivative) wikipedia.org

Research into the formation of N-nitrosopiperazine (MNPZ) from piperazine (PZ) in carbon capture systems has shown that the reaction is first order with respect to nitrite, piperazine carbamate (B1207046) species, and the hydronium ion. acs.orgfigshare.comnih.gov The proposed mechanism involves the protonation of a carbamate species (formed from piperazine and CO₂), followed by a nucleophilic attack of the resulting carbamic acid, ultimately yielding the nitrosamine (B1359907). figshare.comnih.govresearchgate.net This acid-catalyzed pathway is fundamental to understanding nitrosamine formation in various acidic environments, including the human stomach. nih.gov

Table 1: Kinetic Data for N-Nitrosopiperazine (MNPZ) Formation This interactive table summarizes key kinetic parameters for the formation of N-nitrosopiperazine from piperazine and nitrite, as studied in the context of CO2 capture systems.

Parameter Value Conditions Source
Reaction Order First order in nitrite, piperazine carbamate, and hydronium ion 0.1 to 5 mol/dm³ PZ, 50 to 135 °C acs.orgfigshare.comnih.gov
Rate Constant (k) 8.5 × 10³ ± 1.4 × 10³ dm⁶ mol⁻² s⁻¹ At 100 °C acs.orgfigshare.comnih.gov
Activation Energy (Ea) 84 ± 2 kJ/mol - figshare.comnih.govresearchgate.net

Several environmental factors can significantly influence the rate and extent of N-nitrosopiperazine formation.

pH: The pH of the environment is critical. Nitrosation is generally enhanced under acidic conditions which favor the formation of the active nitrosating agent, nitrous acid. nih.gov However, at very low pH, the reactivity of the amine precursor can decrease due to its protonation, which makes the nitrogen lone pair less available for nucleophilic attack. nih.gov Therefore, the optimal condition for nitrosation is a balance between the concentration of the nitrosating agent and the availability of the unprotonated amine. nih.gov

Temperature: Nitrosation reactions are typically accelerated with increasing temperature, consistent with Arrhenius-type temperature dependence. researchgate.netnih.gov Studies on MNPZ formation show a clear dependence on temperature. nih.govresearchgate.net Conversely, rate enhancements have also been observed in frozen systems, which could be relevant for the formation of these compounds in frozen foods. nih.gov

Presence of Catalysts and Inhibitors: Certain substances can catalyze or inhibit nitrosation. Thiocyanate, found in human saliva, is a particularly effective catalyst. nih.gov Conversely, compounds like ascorbic acid (Vitamin C) can inhibit nitrosamine formation by rapidly reacting with and scavenging the nitrosating agents. nih.govnih.gov

Carbon Dioxide (CO₂): In specific industrial contexts like post-combustion carbon capture, CO₂ can accelerate the formation of nitrosamines. researchgate.net It reacts with piperazine to form carbamate ions, which are key reactants in the nitrosation pathway. acs.orgfigshare.com Furthermore, CO₂ can react with nitrite to form ONOCO₂⁻, a more potent nitrosating agent than nitrite itself, thereby accelerating the reaction. researchgate.netnih.gov

Light: N-nitrosopiperazine has been found to be thermally stable at temperatures up to 150°C but will slowly degrade upon exposure to UV light. nih.govresearchgate.net

Table 2: Impact of Environmental Parameters on Nitrosation This interactive table outlines how various environmental factors affect the formation of N-nitrosopiperazines.

Parameter Effect on Nitrosation Rate Mechanism / Notes Source
Low pH (Acidic) Increases (to a point) Promotes formation of the active nitrosating agent (HNO₂/NO⁺). nih.govlibretexts.org
Very Low pH Decreases Protonation of the amine precursor reduces its nucleophilicity. nih.gov
High Temperature Increases Provides energy to overcome the activation energy barrier. researchgate.netnih.gov
UV Light Degradation Can cause the breakdown of formed nitrosamines. nih.govresearchgate.net
Thiocyanate Increases (Catalysis) Acts as a nucleophilic catalyst, accelerating the reaction. nih.gov
Ascorbic Acid Decreases (Inhibition) Scavenges nitrosating agents, preventing them from reacting with amines. nih.govnih.gov
Carbon Dioxide Increases Forms reactive carbamate species with the amine and can form a more potent nitrosating agent (ONOCO₂⁻) with nitrite. researchgate.netnih.gov

Environmental and Industrial Formation Pathways of Nitrosopiperazines

N-nitrosopiperazines can form in various settings, from industrial processes to biological systems, through distinct pathways.

The formation of N-nitrosopiperazines in the aqueous phase is a significant concern in industrial applications like post-combustion carbon capture, where aqueous amine solutions are used to scrub CO₂ from flue gas. researchgate.net In these systems, nitrogen oxides (NOx) present in the flue gas can be absorbed into the amine solution, forming nitrite. acs.orgresearchgate.net This nitrite then serves as the precursor for the nitrosating agent, reacting with the amine (e.g., piperazine) in the solution to form nitrosamines. researchgate.net The formation is often driven by reactions in the heated desorber or stripper unit of the capture plant, where accumulated nitrite reacts with the amine at elevated temperatures. researchgate.netresearchgate.net Similarly, aerosol liquid water in the atmosphere can facilitate the conversion of water-soluble organic gases into particles and enable subsequent aqueous-phase reactions to form nitrogen-containing organic compounds. copernicus.org

While less common than aqueous phase formation, gas-phase reactions can also lead to nitrosamine formation. The primary degradation pathway for gaseous piperazine in the atmosphere is through reaction with hydroxyl (OH) radicals during the day. acs.org Product studies of this reaction have shown that 1-nitrosopiperazine (B26205) can be formed as a minor product. acs.org Additionally, direct reaction with nitrogen oxides (NO and NO₂) in flue gas can form nitrosamines through radical reactions. acs.org In indoor environments, the heterogeneous reaction of gaseous nitrous acid (HONO) with amines adsorbed on surfaces can be a source of nitrosamine production, which can then be released into the air. acs.org

N-nitrosopiperazines can be formed in situ within complex chemical mixtures, such as industrial solvents, pharmaceutical products, and even within the human body.

Industrial CO₂ Capture: In amine-based CO₂ scrubbing plants, N-nitrosopiperazine (MNPZ) and dinitrosopiperazine (DNPZ) are formed in the solvent as it reacts with NOx from the flue gas. researchgate.net The nitrosamine concentration reaches a steady state where its formation rate is balanced by its thermal decomposition rate in the high-temperature stripper section of the plant. researchgate.net

Pharmaceuticals: Nitrosamine impurities can be generated during the synthesis or storage of pharmaceutical products. nih.govacs.org They can arise from the reaction of a drug substance containing a secondary or tertiary amine moiety with residual nitrosating agents (e.g., nitrites) present in starting materials, reagents, or solvents. researchgate.net For instance, 1-methyl-4-nitrosopiperazine (B99963) (MNP) has been identified as an impurity in the antibiotic rifampicin (B610482). mdpi.com Its formation can occur through the oxidation of a synthesis-related impurity (1-amino-4-methylpiperazine) or through the degradation of the rifampicin molecule itself. mdpi.com By analogy, 1-(2-methylpropyl)-4-nitrosopiperazine could form if its precursor, 1-(2-methylpropyl)piperazine, were present as a starting material or intermediate in a manufacturing process where nitrosating agents are also present.

Human Stomach: The highly acidic environment of the stomach provides conditions suitable for nitrosation. Secondary amines, when ingested, can react with nitrite sources (present in saliva or from dietary sources like preserved meats) to form N-nitrosamines. libretexts.org Studies have shown that when piperazine is administered orally as a drug, N-mononitrosopiperazine can be detected in the gastric juice shortly after. nih.gov

Advanced Analytical Methodologies for 1 2 Methylpropyl 4 Nitrosopiperazine

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating 1-(2-methylpropyl)-4-nitrosopiperazine from complex matrices, such as active pharmaceutical ingredients (APIs) and drug products. The choice of technique depends on the volatility and polarity of the analyte, as well as the required sensitivity and resolution.

Gas Chromatography Coupled with Mass Spectrometry (GC-MS/MS)

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile nitrosamines. For this compound, this method offers high sensitivity and selectivity. The separation is typically achieved on a capillary column with a polar stationary phase, which provides good resolution for nitrosamines.

Research Findings: Validated GC-MS methods for the simultaneous determination of multiple nitrosamines in APIs have demonstrated excellent sensitivity, with limits of detection (LOD) and quantification (LOQ) in the low nanogram per milliliter (ng/mL) range. mdpi.com For instance, a method using a VF-WAXms column has been shown to be effective for separating a range of nitrosamines. mdpi.com While specific studies on this compound are not widely published, the established methods for other nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), can be adapted. researchgate.net The use of a headspace autosampler can also be employed to minimize matrix effects and enhance sensitivity. shimadzu.com

Table 1: Representative GC-MS/MS Parameters for Nitrosamine (B1359907) Analysis This table is based on established methods for analogous compounds and represents a starting point for the analysis of this compound.

ParameterValue/Description
GC System Agilent 8890 GC or equivalent
MS System Agilent 7000 series Triple Quadrupole MS or equivalent
Column VF-WAXms, 30 m x 0.25 mm, 0.25 µm or similar polar column
Inlet Temperature 250 °C
Oven Program 40 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, constant flow at 1.2 mL/min
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 °C
MS/MS Transitions Precursor and product ions would be determined by infusion of a standard solution of this compound.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS, LC-HRMS)

Liquid chromatography coupled with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS), is the most widely used technique for the analysis of nitrosamines in pharmaceuticals. researchgate.net These methods offer high sensitivity, specificity, and are suitable for a broader range of nitrosamines, including those that are less volatile or thermally labile.

Research Findings: Numerous studies have detailed the development and validation of LC-MS/MS methods for the quantification of nitrosamine impurities in various drug products. shimadzu.comnih.govmdpi.comresearchgate.net For the closely related compound, 1-methyl-4-nitrosopiperazine (B99963) (MNP), methods using columns such as Poroshell 120 Phenyl-Hexyl have been successfully developed. fda.gov.tw The mobile phases typically consist of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier like methanol (B129727) or acetonitrile, run in a gradient elution mode. fda.gov.twhsa.gov.sg

LC-HRMS offers the advantage of providing high-resolution and accurate mass data, which aids in the confident identification of impurities and can be used for structural elucidation. fda.gov The FDA has published an LC-ESI-HRMS method for the determination of MNP in rifampicin (B610482), which can serve as a valuable reference for developing a method for this compound. fda.gov

Table 2: Representative LC-MS/MS Parameters for Nitrosamine Analysis This table is based on established methods for analogous compounds like MNP and represents a starting point for the analysis of this compound.

ParameterValue/Description
LC System Shimadzu Nexera X2 or equivalent
MS System SCIEX Triple Quad 6500+ or equivalent
Column Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm
Mobile Phase A 10 mM Ammonium formate (B1220265) in water, pH 9.0
Mobile Phase B Methanol
Gradient 0-2 min (40% B), 2-10 min (40-90% B), 10-12 min (90% B), 12.1-15 min (40% B)
Flow Rate 0.6 mL/min
Column Temp. 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions To be determined via infusion of a pure standard. Expected precursor ion [M+H]⁺.

Other Chromatographic and Electrophoretic Applications

While GC-MS and LC-MS are the predominant techniques, other methods can also be applied for the analysis of nitrosamines. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) can be used, but it generally lacks the sensitivity required for trace-level quantification of genotoxic impurities. rsc.org However, for process control or analysis of less complex samples, it may be a viable option.

Capillary electrophoresis (CE) coupled with mass spectrometry is another potential technique, offering high separation efficiency and low sample consumption. Its application for the analysis of this compound would require method development to optimize separation and detection conditions.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR would be essential for the characterization of this compound.

Research Findings: While specific NMR data for this compound is not readily available in the public domain, the spectra can be predicted based on the analysis of similar structures. For example, the ¹H NMR spectrum of 1-methyl-4-nitrosopiperazine shows characteristic signals for the methyl group and the piperazine (B1678402) ring protons. spectrabase.com Similarly, ¹H NMR data for N-nitrosopiperidine and other N-nitrosamines provide insights into the chemical shifts expected for protons adjacent to the nitroso group and within the piperazine ring. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound These are predicted values based on the analysis of structurally similar compounds. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Isobutyl -CH₂- ~2.5 - 2.8 (d)~60 - 65
Isobutyl -CH- ~1.8 - 2.1 (m)~25 - 30
Isobutyl -CH₃ ~0.9 - 1.1 (d)~19 - 22
Piperazine -CH₂- (adjacent to N-isobutyl) ~2.6 - 2.9 (t)~52 - 56
Piperazine -CH₂- (adjacent to N-nitroso) ~3.5 - 3.8 (t) and ~4.0 - 4.3 (t) due to syn/anti conformers~40 - 45 and ~48 - 52

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions, respectively.

Research Findings: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-N=O stretching vibration of the nitrosamine group typically appears in the region of 1430-1460 cm⁻¹. Other significant bands would include C-H stretching vibrations for the alkyl groups (around 2800-3000 cm⁻¹) and C-N stretching vibrations.

UV-Vis spectroscopy of nitrosamines generally shows two characteristic absorption bands. A strong absorption band around 230-240 nm is attributed to a π→π* transition, and a weaker band in the 330-370 nm region corresponds to an n→π* transition. These absorptions are useful for detection and quantification, particularly in HPLC-UV systems.

Table 4: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Wavenumber/WavelengthAssignment
IR Spectroscopy ~2800-3000 cm⁻¹C-H stretching
~1430-1460 cm⁻¹N-N=O stretching
~1000-1200 cm⁻¹C-N stretching
UV-Vis Spectroscopy ~230-240 nmπ→π* transition
~330-370 nmn→π* transition

Sample Preparation and Extraction Protocols

Sample preparation is a critical step in achieving accurate and reliable quantification of trace-level impurities. The primary goal is to extract the target analyte from the complex sample matrix while removing interfering substances. nih.gov For nitrosamines, which are often present at parts-per-million (ppm) levels, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed due to their high sensitivity and selectivity. frontiersin.orgresearchgate.net

Solid-Phase Extraction (SPE) Development

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. For nitrosamine analysis, SPE can offer significant advantages by reducing matrix effects and improving method sensitivity. nih.gov The development of an SPE method involves selecting an appropriate sorbent material and optimizing the wash and elution steps.

For a compound like this compound, a cation-exchange or a hydrophobic retention mechanism could be employed. nih.gov A typical development process would involve:

Sorbent Screening: Testing various SPE cartridges (e.g., C18, Phenyl, cation-exchange) to find the one with the best retention and recovery for the analyte.

Optimization of Conditions: Systematically optimizing the pH of the sample load, the composition of the wash solvent (to remove matrix components without losing the analyte), and the composition and volume of the elution solvent (to ensure complete recovery of the analyte).

A study on N-nitrosamines in medicines utilized Disposable Pipette Extraction (DPX), a form of SPE, which reduced solvent consumption and achieved analyte recovery of up to 98% in approximately four minutes.

Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. scholaris.ca For the analysis of MNP in rifampicin, a straightforward extraction into an organic solvent like methanol is often sufficient. fda.gov.twhsa.gov.sg

The optimization of an LLE protocol for this compound would focus on:

Solvent Selection: Choosing an extraction solvent (e.g., methanol, dichloromethane) that provides high recovery for the analyte.

pH Adjustment: Modifying the pH of the aqueous sample to ensure the nitrosamine is in a neutral, more organosoluble form.

Extraction Conditions: Optimizing the solvent-to-sample ratio, mixing time (e.g., vortexing, sonication), and centrifugation speed to ensure efficient and reproducible extraction. fda.gov.twhsa.gov.sg

In complex multicomponent drug products, matrix effects can necessitate more refined extraction procedures, such as adding a base to neutralize the sample solution before extraction. mdpi.com For instance, the analysis of MNP in a 4-component rifampicin product required neutralization to overcome matrix and solvent effects that were not present in simpler formulations. mdpi.com

Method Validation and Quantification Strategies

Once an analytical method is developed, it must be validated to ensure it is fit for its intended purpose. Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH) and involves evaluating specificity, linearity, range, accuracy, precision, and robustness. researchgate.net

Limits of Detection and Quantification Assessment

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. mdpi.com

These limits are typically determined by analyzing a series of diluted standard solutions and are often calculated based on the signal-to-noise ratio (S/N), where the LOD corresponds to an S/N of 3 and the LOQ to an S/N of 10. For the analogous compound MNP, highly sensitive LC-MS/MS methods have achieved very low detection limits.

Table 1: Illustrative Limits of Detection (LOD) and Quantification (LOQ) for the Related Compound 1-Methyl-4-nitrosopiperazine (MNP) This table presents data for MNP as a reference for the performance expected from a validated method for similar analytes.

Analytical MethodLODLOQSource
LC-MS/MS0.0067 ppm0.013 ppm frontiersin.org
LC-MS/MS in Drug SubstanceNot Specified0.05 µg/g (0.05 ppm) fda.gov.tw
LC-MS/MS in Multicomponent Drug Products0.15 ppmNot Specified mdpi.com

Degradation and Transformation Pathways of N Nitrosopiperazines

Photolytic Degradation Mechanisms

Photodegradation, or photolysis, is a significant pathway for the breakdown of N-nitrosamines in the presence of light, particularly ultraviolet (UV) radiation.

N-nitrosopiperazines are known to degrade when exposed to UV light. nih.govresearchgate.net The primary mechanism of photolytic degradation for nitrosamines involves the cleavage of the N-N bond. nih.govmdpi.com Upon absorption of UV radiation, the N-nitrosamine molecule can undergo homolytic or heterolytic cleavage of this bond.

Homolytic Cleavage: This pathway results in the formation of an aminium radical and a nitric oxide radical. mdpi.com These highly reactive species can then participate in a series of secondary reactions. For instance, the aminium radical can react within a solvent cage to produce N-methylidenemethylamine and nitroxyl, which can further hydrolyze to form a secondary amine and formaldehyde. mdpi.com

Heterolytic Cleavage: Facilitated by water molecules, this pathway leads to the formation of a secondary amine and nitrous acid. mdpi.com

In the presence of oxygen, another pathway can occur, leading to the formation of N-methylidenemethylamine, a nitric oxide radical, and a superoxide (B77818) anion radical. mdpi.com Studies on N-nitrosopiperazine (PZNO) have shown that its photolysis can lead to the formation of products like 1-nitropiperazine (B131163) (PZNO2) and 1,2,3,6-tetrahydropyrazine (PZI). researchgate.net The irradiation of amine-based solutions with UV light has been demonstrated as an effective method for reducing nitrosamine (B1359907) concentrations, as it can generate a significant number of free radicals that accelerate degradation. researchgate.net The principles of photochemical degradation involve irradiating a nitrosamine solution, typically in an acidic medium with a nitrous acid scavenger, to irreversibly break it down into the parent amine and nitrogen gas (N2) or nitrous oxide (N2O). nih.gov

The rate of photodegradation is influenced by several factors, including the light intensity, the presence of other chemical species, and the specific structure of the N-nitrosamine. For N-nitrosopiperazine, the photodegradation is generally observed to be a slow process. nih.govresearchgate.net

ParameterValueConditionsReference
Relative photolysis rate of 1-nitrosopiperidine jrel = 0.342 ± 0.007Relative to jNO2 under natural sunlight researchgate.net
OH radical reaction rate coefficient (piperazine) kOH-piperazine = (2.8 ± 0.6) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹In a large atmospheric simulation chamber researchgate.net

Chemical Degradation Processes

Chemical degradation involves the transformation of N-nitrosopiperazines through reactions with other chemical species in their environment, without the input of light energy.

N-nitrosopiperazines are generally considered to be thermally stable. For instance, aqueous N-nitrosopiperazine is reported to be stable at temperatures up to 150°C. nih.govresearchgate.net However, at higher temperatures, thermal decomposition does occur. Studies on N-nitrosopiperazine (MNPZ) have shown that its thermal decomposition is a first-order reaction and is dependent on the concentration of piperazine (B1678402) (PZ) and the CO2 loading in the solution. researchgate.netresearchgate.net The activation energy for the thermal decomposition of MNPZ in an 8 M PZ solution was determined to be 94 kJ/mol. researchgate.net

The decomposition of MNPZ can occur through a reverse of the formation reaction or by breaking down into other compounds. utexas.edu The rate of this decomposition increases with temperature. utexas.edu The presence of stainless steel ions or surfaces does not appear to affect the decomposition rate of MNPZ. researchgate.net While hydrolytic stability studies have been conducted on N-nitrosopiperazine in buffered aqueous solutions, specific pathways under various pH conditions for 1-(2-methylpropyl)-4-nitrosopiperazine are not detailed in the available literature. scholaris.ca

Table 1: Thermal Decomposition Kinetics of N-Nitrosopiperazine (MNPZ)
ParameterValueConditionsReference
Activation Energy (Ea) 94 kJ/molIn 8 m PZ with 0.3 mol CO2/equiv N researchgate.net
Rate Constant (k) at 135°C 10.2 x 10⁻⁶ s⁻¹In 8 m PZ with 0.3 mol CO2/equiv N researchgate.net
Reaction Order First order in MNPZDependent on PZ concentration and CO2 loading researchgate.net

N-nitrosopiperazines can be formed and degraded under oxidative conditions. In CO2 capture systems using piperazine, nitrogen dioxide (NO2) from flue gas can react with piperazine to form N-nitrosopiperazine (MNPZ) and trace amounts of dinitrosopiperazine (DNPZ). researchgate.net The formation is first order in nitrite (B80452), carbamated amine, and hydronium ions. researchgate.net

Conversely, oxidative processes can also lead to the degradation of these compounds. Advanced Oxidation Processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) are effective in degrading nitrosamines. nih.gov For example, the reaction of piperidine (B6355638) with OH radicals leads to the formation of an imine as the major product, and nitramine and nitrosamine as minor products. researchgate.net In a study on a solvent blend containing piperazine, it was found that N-nitrosopiperazine was one of the ten most abundant degradation species under oxidizing conditions, even without the presence of nitrogen oxides in the reaction gas. nih.govnih.gov This indicates that oxidation of the piperazine ring itself can lead to the formation and subsequent transformation of nitrosamines. Specific data on the reductive transformation of this compound is scarce, but reduction would likely target the nitroso group, potentially converting it back to an amino group or cleaving the N-N bond.

Biodegradation and Environmental Fate

Biodegradation is a key process in the environmental fate of many organic compounds, including nitrosamines. Studies have shown that some nitrosamines are biodegradable in soil and water, though the rate and extent of degradation can be dependent on factors like concentration and temperature. gassnova.no

Biodegradation experiments with N-nitrosopiperazine (NPz) have been conducted using natural lake and river water as bacterial inocula. gassnova.no These studies indicated that NPz is significantly less biodegradable in water at low concentrations compared to other nitrosamines like N-nitrosodiethanolamine (NDELA) under similar conditions. gassnova.no The environmental fate of such compounds is also governed by physical processes like adsorption to soil particles. nih.gov The persistence of N-nitrosopiperazines in the environment will therefore be a balance between their resistance to degradation and their tendency to be removed from the aqueous phase through adsorption. The ultimate fate of this compound in the environment would depend on its specific susceptibility to microbial degradation and its partitioning behavior in soil and water systems.

Microbial Transformation Mechanisms

Microbial transformation is a key process in the environmental breakdown of N-nitrosamines. Bacteria have evolved various enzymatic pathways to degrade these compounds, often utilizing them as a source of carbon or nitrogen.

The primary microbial degradation pathway for many N-nitrosamines involves the initial cleavage of the N-N bond, which can occur through different mechanisms. For N-nitrosopiperazine and its derivatives, two main enzymatic transformations are considered probable:

Denitrosation: This is a common pathway where the nitroso group (-N=O) is removed from the piperazine ring. This process is often catalyzed by bacterial enzymes under both aerobic and anaerobic conditions. The result of this transformation is the formation of the parent amine, in this case, 1-(2-methylpropyl)piperazine, and a nitrite ion. Studies on various intestinal bacteria have shown their capability to degrade nitrosamines back to the parent amine and nitrite. nih.gov

α-Hydroxylation: This mechanism, frequently observed in the metabolic activation of nitrosamines by cytochrome P450 enzymes in mammals, can also be initiated by microbial oxygenases. nih.gov This process involves the hydroxylation of a carbon atom adjacent (in the alpha position) to the nitrosamine group. For this compound, this could occur on one of the four carbons of the piperazine ring. This initial hydroxylation leads to unstable intermediates that can subsequently break down, leading to the opening of the piperazine ring and the formation of various smaller organic molecules. While this pathway is well-documented for other nitrosamines like N-nitrosodimethylamine (NDMA), its specific role in the microbial degradation of N-nitrosopiperazines is an area of ongoing research. nih.gov

The presence of the 2-methylpropyl (isobutyl) group on the piperazine ring is expected to influence the rate and potentially the preferred pathway of microbial transformation. The bulky alkyl group may cause steric hindrance, potentially slowing down the enzymatic attack on the piperazine ring compared to the unsubstituted N-nitrosopiperazine. Conversely, the alkyl chain itself could be a target for microbial oxidation, leading to a different set of transformation products. For instance, studies on the biodegradation of alkyl derivatives of other aromatic compounds have shown that the structure of the alkyl substituent significantly affects the degradation rate.

Role of Biotic Factors in Nitrosopiperazine Fate

A variety of biotic factors in the environment play a crucial role in determining the fate and persistence of N-nitrosopiperazines. These factors include the types of microbial populations present, their metabolic capabilities, and the prevailing environmental conditions.

Microbial Populations: Different bacterial strains exhibit varying efficiencies in degrading nitrosamines. For example, some strains of Pseudomonas, Bacillus, and various intestinal bacteria have been identified as capable of transforming N-nitrosamines. nih.govnih.gov The specific enzymatic machinery of these microorganisms, such as monooxygenases and reductases, dictates their ability to attack the nitrosamine structure. The degradation of NDMA has been observed in oxygenase-expressing bacteria, suggesting that similar mechanisms could be at play for cyclic nitrosamines like this compound.

Environmental Conditions: The environmental conditions significantly impact microbial activity and, consequently, the degradation of nitrosamines.

Oxygen Availability: Both aerobic and anaerobic degradation pathways for nitrosamines have been identified. Some bacteria utilize oxygenases for the initial attack on the nitrosamine molecule, making aerobic conditions favorable for degradation. Conversely, under anaerobic conditions, other microbial consortia can utilize nitrosamines as electron acceptors in their respiratory processes.

Nutrient Availability: The presence of other carbon and nitrogen sources can influence the rate of nitrosamine degradation. In some cases, the presence of an easily metabolizable primary substrate can enhance the co-metabolism of the nitrosamine. However, in other instances, the presence of alternative nutrient sources might lead to a slower degradation of the nitrosamine as microorganisms preferentially consume the more accessible nutrients. nih.gov

pH and Temperature: Like most biological processes, microbial degradation of nitrosamines is sensitive to pH and temperature. Optimal ranges for these parameters will vary depending on the specific microbial species involved. Studies on N-nitrosodiethanolamine (NDELA) have shown that degradation rates can be influenced by temperature. gassnova.no

The table below summarizes findings on the biodegradation of various nitrosamines under different conditions, providing a comparative context for the potential fate of this compound.

NitrosamineMicrobial SystemConditionsDegradation/TransformationReference
N-nitrosodimethylamine (NDMA)Intestinal bacteriaAnaerobic4% degraded nih.gov
N-nitrosopyrrolidineIntestinal bacteriaAnaerobic30% degraded nih.gov
N-nitrosopiperazine (NPz)Natural lake and river waterAerobic, low concentrationsHalf-life > 1500 days gassnova.no
N-nitrosodiethanolamine (NDELA)Natural lake and river waterAerobic, low concentrationsHalf-life 28.5 to 33.1 days gassnova.no

Environmental Persistence and Mobility Studies

The persistence and mobility of a chemical compound in the environment are governed by a combination of its intrinsic properties and its interactions with environmental compartments such as water, soil, and air.

Persistence: The persistence of N-nitrosopiperazines is influenced by both biotic and abiotic degradation processes.

Biodegradation: As discussed, microbial activity is a primary factor in the degradation of these compounds. However, studies have shown that N-nitrosopiperazine (NPz) can be significantly more resistant to biodegradation in water at low concentrations compared to other nitrosamines like NDELA. gassnova.no The 2-methylpropyl group on this compound may further increase its persistence due to increased lipophilicity and potential steric hindrance to microbial enzymes.

Photolysis: Nitrosamines are generally susceptible to degradation by ultraviolet (UV) light. researchgate.net Photolysis involves the cleavage of the N-N bond upon absorption of light energy. Studies on N-nitrosopiperazine have shown that it degrades slowly upon exposure to broad-band UV light. nih.gov The rate of photolysis is dependent on factors such as the intensity of sunlight and the presence of other substances in the water that can absorb or scatter light.

Hydrolysis and Thermal Degradation: N-nitrosopiperazine has been found to be relatively stable to hydrolysis at various pH levels, although some degradation has been observed at neutral pH. researchgate.net It is also thermally stable at high temperatures, such as those found in industrial processes like amine-based CO2 capture. researchgate.netresearchgate.net

Mobility: The mobility of N-nitrosopiperazines in the environment, particularly their potential to leach into groundwater or be transported in surface water, is largely determined by their water solubility and their tendency to adsorb to soil and sediment.

Soil Adsorption: The extent to which a chemical adsorbs to soil is often estimated by its organic carbon-water (B12546825) partition coefficient (Koc). Compounds with low Koc values tend to be more mobile in soil as they remain in the water phase. While specific Koc values for this compound are not available, the presence of the non-polar 2-methylpropyl group would likely increase its lipophilicity compared to the parent N-nitrosopiperazine. This would suggest a higher tendency to adsorb to organic matter in soil and sediment, potentially reducing its mobility in water.

Water Solubility: N-nitrosopiperazine itself is miscible with water. google.com The addition of the 2-methylpropyl group would be expected to decrease its water solubility to some extent, which could also affect its transport in aqueous systems.

The following table presents key physicochemical properties and persistence data for N-nitrosopiperazine, which can serve as a baseline for estimating the behavior of its alkylated derivatives.

PropertyN-nitrosopiperazine (NPz)Inferred Impact of 2-Methylpropyl GroupReference
Water SolubilityMiscibleDecreased google.com
Vapor Pressure0.01 mmHgLikely lower nih.gov
Biodegradation Half-life (water)> 1500 days (at low conc.)Potentially longer gassnova.no
PhotodegradationSlow degradation under UV lightSimilar susceptibility expected nih.gov
Thermal StabilityStable up to 150°CSimilar stability expected researchgate.net

Theoretical and Computational Chemistry of 1 2 Methylpropyl 4 Nitrosopiperazine

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical calculations are powerful tools for elucidating the fundamental electronic and geometric properties of molecules. For 1-(2-methylpropyl)-4-nitrosopiperazine, these methods can provide insights into its stability, reactivity, and spectroscopic characteristics.

Molecular Orbitals and Electron Density Distribution

The electronic properties of this compound are largely governed by the distribution of its molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In N-nitrosamines, the HOMO is typically associated with the lone pair of electrons on the amino nitrogen atom, while the LUMO is often localized on the N=O group. chemrxiv.org The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's chemical reactivity and kinetic stability. bohrium.com

The presence of the electron-donating 2-methylpropyl (isobutyl) group at the N4 position is expected to influence the electron density distribution across the piperazine (B1678402) ring and the nitrosamine (B1359907) moiety. This alkyl group will likely increase the electron density on the N4 nitrogen, which in turn can affect the electronic properties of the N1-N=O bond. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can precisely map the molecular electrostatic potential (MEP), visually representing the regions of positive and negative charge and thus the likely sites for electrophilic and nucleophilic attack. chemrxiv.org

Table 1: Predicted Effects of the 2-Methylpropyl Group on Electronic Properties

PropertyInfluence of 2-Methylpropyl GroupRationale
HOMO Energy IncreaseElectron-donating inductive effect of the alkyl group raises the energy of the highest occupied molecular orbital.
LUMO Energy Minor ChangeThe LUMO is primarily associated with the nitroso group, and the alkyl substituent at the distal N4 position would have a less direct effect.
HOMO-LUMO Gap DecreaseA higher HOMO energy with a relatively stable LUMO energy leads to a smaller energy gap, suggesting increased reactivity.
Electron Density on N4 IncreaseThe isobutyl group pushes electron density towards the piperazine ring.
Dipole Moment AlterationThe addition of the non-polar isobutyl group will change the overall symmetry and charge distribution, thus altering the dipole moment.

Conformational Analysis and Energetic Stability

Therefore, it is predicted that the most stable conformer of this compound will have the 2-methylpropyl group in an equatorial position on the piperazine chair. The conformational preference of the nitroso group is more complex due to the partial double bond character of the N-N bond, leading to rotational barriers. alquds.edu Computational methods can be used to calculate the potential energy surface (PES) for the rotation around the N-N bond and the inversion of the piperazine ring, identifying the global minimum energy conformation and the energy barriers between different conformers. njit.edu

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping the reaction pathways of chemical processes, including the formation and degradation of N-nitrosamines.

Transition State Analysis for Nitrosation and Degradation

The formation of this compound occurs through the nitrosation of 1-(2-methylpropyl)piperazine. This reaction typically involves an electrophilic attack by a nitrosating agent, such as the nitrosonium ion (NO+), on the secondary amine. libretexts.org The reaction mechanism can be computationally investigated by locating the transition state (TS) structure connecting the reactants and products. The energy of this transition state determines the activation energy and thus the rate of the reaction. wikipedia.org The presence of the isobutyl group might sterically hinder the approach of the nitrosating agent to the N4 nitrogen, potentially affecting the reaction rate compared to unsubstituted piperazine.

The degradation of N-nitrosamines can proceed through various pathways, including photolysis and metabolic activation. nih.govresearchgate.net Computational studies on N-nitrosopiperazine have explored its degradation, for instance, through collision-induced dissociation, revealing complex fragmentation patterns involving intramolecular hydrogen shifts. nih.govresearchgate.net Quantum chemical calculations can model these processes by identifying the transition states for bond cleavage and rearrangement, providing insights into the stability of the molecule and the nature of its degradation products. frontiersin.orgnih.gov

Reaction Pathway Prediction and Energetics

By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can construct a detailed energy profile for the entire reaction pathway. figshare.comresearchgate.net For the nitrosation of 1-(2-methylpropyl)piperazine, this would involve modeling the initial encounter of the amine with the nitrosating agent, the formation of an intermediate complex, the transition state for N-N bond formation, and the final deprotonation step. nih.gov

Similarly, the degradation pathways can be mapped out. For instance, the metabolic activation of many N-nitrosamines is initiated by enzymatic α-hydroxylation. acs.org Computational models can predict the most likely site of hydroxylation on the this compound molecule and the subsequent steps leading to the formation of reactive intermediates that can interact with biological macromolecules. The energetics of these pathways are crucial for assessing the carcinogenic potential of the compound.

Structure-Reactivity Relationship Studies via Computational Methods

Computational methods are pivotal in establishing structure-activity relationships (SARs), which correlate the chemical structure of a compound with its biological activity or toxicity. For N-nitrosamines, SARs are used to predict their carcinogenic potency. nih.govnih.gov

The presence and nature of substituents on the piperazine ring can significantly influence the carcinogenicity of N-nitrosopiperazines. Computational descriptors, such as the energy of the HOMO, the charge distribution, and steric parameters, can be used as variables in quantitative structure-activity relationship (QSAR) models. For this compound, the steric bulk and electron-donating properties of the isobutyl group are key structural features. Studies on other N-substituted nitrosopiperazines suggest that substitution at the N4 position can alter the carcinogenic potency. acs.org For example, N4-substituted nitrosopiperazines may exhibit different potencies compared to the unsubstituted parent compound. acs.org By calculating relevant molecular descriptors for this compound and comparing them with a database of known carcinogens, it is possible to estimate its potential risk.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational tool to predict the physicochemical properties of a compound based on its molecular structure. For N-nitroso compounds like this compound, QSPR studies are particularly valuable for estimating properties that are difficult or hazardous to measure experimentally.

Research into the QSAR (Quantitative Structure-Activity Relationship), a subset of QSPR focused on biological activity, of N-nitrosamines has provided a basis for understanding their carcinogenic potential. nih.gov Mechanistic QSAR studies have been performed on N-nitrosamines using methods like the semiempirical MINDO/3 method, considering both chemical reactivity and transport in biological systems. nih.gov These studies have supported the hypothesis of metabolic Cα-radical hydroxylation of N-nitrosamines and highlighted the role of transport properties in their biotransformation. nih.gov While specific QSPR models for this compound are not extensively documented in public literature, the principles from related N-nitroso compounds can be applied.

A typical QSPR model for a series of N-nitrosopiperazine derivatives would involve the calculation of various molecular descriptors. These descriptors, which quantify different aspects of the molecular structure, can be categorized as follows:

Topological descriptors: These describe the atomic connectivity in the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Geometrical descriptors: These are derived from the 3D structure of the molecule and include molecular surface area, volume, and shape indices.

Electronic descriptors: These relate to the electronic structure of the molecule and include dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO).

Physicochemical descriptors: These include properties like logP (octanol-water partition coefficient), molar refractivity, and polarizability.

Once calculated, these descriptors are used to build a mathematical model that correlates them with a specific property of interest. For this compound, properties such as boiling point, solubility, and chromatographic retention times could be predicted.

Illustrative QSPR Data for a Hypothetical Series of N-Nitrosopiperazines:

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Predicted Boiling Point (°C)
1-Nitroso-piperazine115.13-0.4541.57215.4
1-Methyl-4-nitrosopiperazine (B99963)129.16-0.1241.57228.7
1-Ethyl-4-nitrosopiperazine143.190.2141.57241.1
This compound 171.24 1.05 41.57 263.5
1-Phenyl-4-nitrosopiperazine191.231.5841.57320.8

Note: The data in this table is for illustrative purposes to demonstrate the type of information a QSPR model would generate and is not based on experimentally verified or specifically modeled data for this compound.

The development of robust QSPR models relies on the quality of the input data and the statistical methods used for model building and validation, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes of this compound and its interactions with other molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.

For this compound, MD simulations can be employed to investigate several key aspects:

Conformational Analysis: The piperazine ring can adopt various conformations, such as chair and boat forms. The bulky 2-methylpropyl group and the nitroso group will influence the conformational preference and the energy barriers between different conformers. Dynamic NMR studies on related N-nitrosopiperidines have provided insights into such stereodynamics.

Solvation: MD simulations can model the interactions between this compound and solvent molecules, such as water. This allows for the calculation of the solvation free energy and provides a microscopic picture of the hydration shell around the molecule.

Intermolecular Interactions: The nitroso group and the nitrogen atoms of the piperazine ring can participate in hydrogen bonding and dipole-dipole interactions. MD simulations can elucidate the nature and strength of these interactions with other molecules, which is crucial for understanding its behavior in biological systems or in condensed phases. Studies on other piperazine derivatives have utilized MD simulations to understand their interactions with biological targets. nih.govnih.gov

Illustrative Intermolecular Interaction Energies from a Hypothetical MD Simulation:

Interaction TypeInteracting PartnerAverage Interaction Energy (kcal/mol)
Hydrogen BondWater (as acceptor)-3.5
Hydrogen BondWater (as donor)-2.8
Van der WaalsItself (dimerization)-5.2
ElectrostaticItself (dimerization)-2.1

Note: This table presents hypothetical data to illustrate the types of quantitative results that can be obtained from MD simulations. The values are not derived from actual simulations of this compound.

The force fields used in MD simulations are a critical component, as they define the potential energy of the system as a function of the atomic coordinates. For N-nitroso compounds, the parameters for the nitroso group need to be carefully validated to ensure accurate simulations. Computational studies on the formation and stability of nitrosamines often employ quantum chemical methods to derive these parameters. The combination of quantum mechanics and molecular mechanics (QM/MM) methods can also be used to study reactions and interactions with high accuracy.

Molecular and Biochemical Interaction Mechanisms Excluding Human Clinical Data and Safety Outcomes

In Vitro Biotransformation Pathways

The in vitro metabolism of N-nitrosamines, including structures related to 1-(2-methylpropyl)-4-nitrosopiperazine, is a critical area of study for understanding their biological activity. These processes are primarily mediated by enzyme systems that can alter the chemical structure of the parent compound, leading to various metabolites.

Enzymatic Hydroxylation and Denitrosation Reactions (e.g., Cytochrome P450 mediated)

The biotransformation of nitrosamines is often initiated by enzymatic reactions, with the cytochrome P450 (CYP) superfamily of enzymes playing a central role. nih.govnih.govmdpi.com These enzymes are involved in phase I metabolism, which typically introduces or exposes functional groups on the substrate molecule. nih.govmdpi.com For N-nitrosamines, a key activation step is α-hydroxylation, a reaction catalyzed by CYP enzymes. This process involves the hydroxylation of the carbon atom adjacent to the nitroso group. This initial oxidation is a critical step that can lead to the formation of unstable intermediates.

Denitrosation, the removal of the nitroso group, is another significant metabolic pathway for some nitrosamines. While direct enzymatic denitrosation can occur, it is often a consequence of the instability of α-hydroxylated metabolites. The subsequent decomposition of these intermediates can yield aldehydes and alkyldiazonium ions.

The specific CYP isozymes involved in the metabolism of nitrosamines can vary. For instance, studies on other nitrosamines have implicated various CYP enzymes, such as those in the CYP2A and CYP3A subfamilies, in their metabolic activation. nih.govresearchgate.net The efficiency and specificity of these enzymatic reactions can differ between species and even between different tissues within the same organism. mdpi.comnih.gov In vitro systems, such as liver microsomes and S9 fractions, are commonly used to investigate these metabolic pathways as they contain a high concentration of CYP enzymes. nih.gov

Identification and Characterization of Metabolites and Intermediates

The enzymatic transformation of N-nitrosamines results in the formation of various metabolites and reactive intermediates. Following α-hydroxylation of this compound, the resulting α-hydroxy-nitrosamine is chemically unstable and can spontaneously decompose. This decomposition is a pivotal event that generates electrophilic species capable of interacting with cellular components.

The breakdown of the α-hydroxynitrosamine intermediate is expected to yield an alkyldiazonium ion and an aldehyde. Specifically, hydroxylation at the methylene (B1212753) carbon of the isobutyl group would lead to the formation of an isobutyldiazonium ion and formaldehyde. Conversely, hydroxylation at a carbon within the piperazine (B1678402) ring would result in a different set of breakdown products. These reactive intermediates are key to the subsequent molecular interactions of the compound.

The identification and characterization of these metabolites are typically achieved using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS). frontiersin.orgmdpi.comnih.gov These methods allow for the separation and sensitive detection of the various metabolic products formed in in vitro incubation systems.

Molecular Interactions with Biological Macromolecules

The reactive intermediates generated during the biotransformation of this compound can interact with essential biological macromolecules, such as nucleic acids and proteins. These interactions are fundamental to the compound's biochemical effects.

Mechanisms of Adduct Formation with Nucleic Acids (e.g., DNA alkylation)

A significant consequence of N-nitrosamine metabolism is the formation of DNA adducts. nih.gov The electrophilic alkyldiazonium ions generated from the decomposition of α-hydroxynitrosamines are potent alkylating agents. researchgate.net These ions can react with nucleophilic sites on DNA bases, leading to the formation of covalent adducts.

The primary sites of DNA alkylation by simple alkylating agents are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. For example, the N7 position of guanine (B1146940) is a common site of alkylation, as are the O6 position of guanine and the N3 position of adenine. nih.gov The formation of these DNA adducts can have significant biological consequences, as they can interfere with DNA replication and transcription, potentially leading to mutations if not repaired. nih.gov The specific pattern and extent of DNA adduct formation can depend on the structure of the nitrosamine (B1359907) and the specific reactive intermediate produced. nih.gov

Covalent Binding to Proteins and Other Cellular Components

In addition to DNA, the reactive electrophilic intermediates produced during the metabolism of this compound can also bind covalently to other nucleophilic molecules in the cell, including proteins and glutathione (B108866). nih.gov The amino acid residues in proteins with nucleophilic side chains, such as cysteine and histidine, are potential targets for alkylation.

The covalent modification of proteins can alter their structure and function, potentially disrupting cellular processes. The binding to glutathione, a major cellular antioxidant, can lead to its depletion and the formation of glutathione adducts. nih.gov The formation of these adducts can be considered a detoxification pathway, as it prevents the reactive intermediates from interacting with more critical cellular targets like DNA. However, significant depletion of glutathione can lead to increased oxidative stress within the cell.

Cellular Uptake and Distribution Mechanisms (Focus on chemical transport, not physiological effect)

The ability of this compound to exert its biochemical effects is dependent on its ability to enter cells and distribute within the intracellular environment. As a relatively small and lipophilic molecule, it is likely to cross cell membranes via passive diffusion. The lipid-soluble nature of many nitrosamines facilitates their movement across the phospholipid bilayer of cell membranes, driven by the concentration gradient.

Once inside the cell, the compound can distribute into various subcellular compartments. Its lipophilicity would favor its partitioning into lipid-rich environments, such as the endoplasmic reticulum, which is also the primary site of the metabolizing CYP enzymes. mdpi.com This colocalization of the compound with its metabolizing enzymes can facilitate its biotransformation and the subsequent interaction of its reactive metabolites with nearby cellular macromolecules. The precise intracellular distribution can influence the specific targets of the reactive intermediates and the resulting biological outcomes.

Q & A

Basic Research Question

  • HPLC-UV : Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm for nitroso group absorption .
  • LC-MS/MS : Electrospray ionization (ESI+) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • ¹H/¹³C NMR : Key signals include the nitroso group’s deshielding effects (δ 3.5–4.5 ppm for piperazine protons) and methylpropyl substituent (δ 0.9–1.1 ppm) .

What safety protocols should be followed when handling this compound given its classification as a nitrosamine?

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood with sash height ≤18 inches .
  • Exposure Mitigation : Avoid skin contact; wash immediately with soap/water. For spills, neutralize with 10% sodium bicarbonate before disposal .
  • Storage : In amber vials under nitrogen at –20°C to prevent light-/oxygen-induced degradation .

How can researchers resolve discrepancies in reported stability profiles of this compound under varying storage conditions?

Advanced Research Question
Conflicting stability data may arise from differences in solvent matrices or oxygen exposure. Methodological approaches include:

  • Forced Degradation Studies : Expose the compound to heat (40°C), light (UV, 254 nm), and acidic/alkaline conditions. Monitor degradation via HPLC to identify major by-products (e.g., denitrosated piperazine) .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

What strategies are effective in minimizing the formation of by-products during the synthesis of this compound?

Advanced Research Question

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to suppress oxidation .
  • Catalytic Inhibitors : Add ascorbic acid (0.5% w/w) to scavenge free radicals that promote side reactions .
  • Stepwise Quenching : Slowly add reaction mixtures to cold aqueous NaHCO₃ to neutralize excess HNO₂ and prevent over-nitrosation .

How can ultra-sensitive detection methods be validated to quantify this compound at trace levels in compliance with regulatory limits?

Advanced Research Question

  • Limit of Quantitation (LOQ) : Validate using LC-MS/MS with a signal-to-noise ratio ≥10. For TGA’s limit of 0.03 ppm , ensure LOQ ≤0.01 ppm.
  • Matrix Effects : Spike the compound into biological matrices (e.g., plasma) and assess recovery rates (85–115%) .
  • Inter-Laboratory Cross-Validation : Collaborate with ≥3 independent labs to confirm reproducibility (RSD <15%) .

What mechanistic insights explain the reactivity of this compound in biological systems?

Advanced Research Question

  • Metabolic Activation : Cytochrome P450 enzymes (e.g., CYP2E1) catalyze α-hydroxylation of the nitroso group, generating alkylating agents that form DNA adducts .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity for DNA repair enzymes (e.g., O⁶-alkylguanine transferase) .

How can researchers address challenges in developing certified reference materials (CRMs) for this compound?

Advanced Research Question

  • Purity Certification : Use quantitative NMR (qNMR) with maleic acid as an internal standard to certify ≥99% purity .
  • Homogeneity Testing : Analyze 10 CRM units via HPLC to ensure RSD <2% in potency .
  • Stability Monitoring : Store CRMs at –80°C and retest biannually for degradation .

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